2-(2-Amino-1-hydroxypropyl)phenol
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Overview
Description
2-(2-Amino-1-hydroxypropyl)phenol is an organic compound with the molecular formula C9H13NO2 It is a phenolic compound with an amino group and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with an amino alcohol. For example, the reaction of 2-bromo-1-phenol with 2-amino-1-propanol under basic conditions can yield the desired product .
Another method involves the reduction of a nitro-substituted phenol. In this approach, 2-nitro-1-phenol is first reduced to 2-amino-1-phenol, which is then reacted with an appropriate aldehyde or ketone to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and pressure, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1-hydroxypropyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(2-amino-1-oxopropyl)phenol, while reduction of the amino group can produce this compound derivatives.
Scientific Research Applications
2-(2-Amino-1-hydroxypropyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1-hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to adrenergic receptors, influencing signal transduction pathways and physiological responses .
Comparison with Similar Compounds
2-(2-Amino-1-hydroxypropyl)phenol can be compared with other similar compounds, such as:
2-Aminophenol: Lacks the propyl chain, making it less versatile in certain synthetic applications.
2-(2-Hydroxypropyl)phenol: Lacks the amino group, reducing its potential for biological interactions.
2-(2-Amino-1-hydroxyethyl)phenol: Has a shorter ethyl chain, which may affect its reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-(2-amino-1-hydroxypropyl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGMWKBHVLBBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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